molecular formula C9H12N4O B2729468 N-ethyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide CAS No. 1448074-73-4

N-ethyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide

Cat. No.: B2729468
CAS No.: 1448074-73-4
M. Wt: 192.222
InChI Key: FDYHSEREYONQJS-UHFFFAOYSA-N
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Description

N-ethyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide is a heterocyclic compound that belongs to the pyrrolopyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide typically involves multi-step reactions One common method includes the cyclization of appropriate precursors under controlled conditionsReaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Optimization of reaction parameters, including solvent choice, temperature, and reaction time, is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

N-ethyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to serve as a versatile scaffold for drug development highlights its importance in medicinal chemistry .

Properties

IUPAC Name

N-ethyl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O/c1-2-11-9(14)13-4-7-3-10-6-12-8(7)5-13/h3,6H,2,4-5H2,1H3,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDYHSEREYONQJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CC2=CN=CN=C2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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